molecular formula C22H28N2O6 B15076210 1,10-Bis(4-nitrophenoxy)decane CAS No. 38201-80-8

1,10-Bis(4-nitrophenoxy)decane

Cat. No.: B15076210
CAS No.: 38201-80-8
M. Wt: 416.5 g/mol
InChI Key: CQUFPXYJHPHCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,10-Bis(4-nitrophenoxy)decane is an organic compound with the molecular formula C22H28N2O6 It is characterized by the presence of two 4-nitrophenoxy groups attached to a decane backbone

Preparation Methods

The synthesis of 1,10-Bis(4-nitrophenoxy)decane typically involves the reaction of 1,10-dibromodecane with 4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,10-dibromodecane+24-nitrophenolThis compound+2HBr\text{1,10-dibromodecane} + 2 \text{4-nitrophenol} \rightarrow \text{this compound} + 2 \text{HBr} 1,10-dibromodecane+24-nitrophenol→this compound+2HBr

Chemical Reactions Analysis

1,10-Bis(4-nitrophenoxy)decane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield 1,10-Bis(4-aminophenoxy)decane.

Scientific Research Applications

1,10-Bis(4-nitrophenoxy)decane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s derivatives, particularly those with amino groups, can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or therapeutic agents.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,10-Bis(4-nitrophenoxy)decane and its derivatives depends on the specific application and the molecular targets involved. For example, in biological systems, the compound’s derivatives may interact with enzymes or receptors, leading to various biochemical effects. The nitro groups can be reduced to amino groups, which can then participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

1,10-Bis(4-nitrophenoxy)decane can be compared with other similar compounds, such as:

  • 1,10-Bis(3-nitrophenoxy)decane
  • 1,10-Bis(2-nitrophenoxy)decane
  • 1,6-Bis(4-nitrophenoxy)hexane
  • 1,4-Bis(4-nitrophenoxy)butane

These compounds share similar structural features but differ in the position of the nitro groups or the length of the alkane backbone

Properties

IUPAC Name

1-nitro-4-[10-(4-nitrophenoxy)decoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c25-23(26)19-9-13-21(14-10-19)29-17-7-5-3-1-2-4-6-8-18-30-22-15-11-20(12-16-22)24(27)28/h9-16H,1-8,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUFPXYJHPHCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38201-80-8
Record name 1,10-BIS(4-NITROPHENOXY)DECANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.